エピアンドロステロングルクロン酸

概要

説明

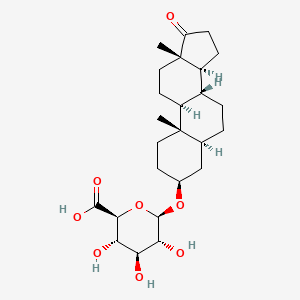

Epiandrosterone Glucuronide belongs to the class of organic compounds known as steroid glucuronide conjugates . It is a glucuronide conjugate of Epiandrosterone, an innate steroid hormone . The molecular formula is C25H38NO8 and the molecular weight is 466.50 .

Synthesis Analysis

A library of steroid glucuronides, including Epiandrosterone Glucuronide, was prepared using the glucuronylsynthase derived from Escherichia coli β-glucuronidase . The synthesis process involved purification using solid-phase extraction and was optimized for a milligram scale .Molecular Structure Analysis

The molecular structure of Epiandrosterone Glucuronide is based on the steroid skeleton with a glucuronide moiety linked to it . The molecular formula is C25H38NO8 .Chemical Reactions Analysis

The glucuronidation of Epiandrosterone is a significant part of its metabolism and excretion within the body . The glucuronidation process involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .Physical And Chemical Properties Analysis

Epiandrosterone Glucuronide is a solid compound with a molecular weight of 466.50 .科学的研究の応用

ドーピング管理と検出

エピアンドロステロングルクロン酸は、テストステロンまたはテストステロン関連ステロイドの違法投与の検出において重要な役割を果たします。 そのユニークな特性により、長期にわたる検出期間が実現し、スポーツにおけるフェアプレーを確保するために、反ドーピング機関にとって非常に重要です .

性腺活動のモニタリング

この代謝産物は、酵素免疫測定法(EIA)で使用され、性腺活性を示す糞便テストステロン代謝物(fTM)を測定します。 この用途は、特に、ヒョウの研究を含む野生動物の研究と保護において役立ちます .

臨床薬理学

研究によると、エピアンドロステロングルクロン酸は、経口テストステロン療法の開発に影響を与える可能性があり、テストステロンドーピングの研究に影響を与え、臨床薬理学の実践を変革する可能性があります .

ステロイドホルモン分析

医学研究では、エピアンドロステロングルクロン酸は、液体クロマトグラフィータンデム質量分析(LC-MS/MS)法を使用して定量化されます。 これは、様々な尿中ステロイドホルモングルクロン酸を同時に定量化し、ホルモンバランスや障害に関する洞察を提供します .

作用機序

Target of Action

Epiandrosterone, also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is a steroid hormone with weak androgenic activity . It is a metabolite of testosterone and dihydrotestosterone (DHT) . Therefore, its primary targets are androgen receptors, which play a crucial role in the development and maintenance of male secondary sexual characteristics .

Mode of Action

Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . When Epiandrosterone is taken, it immediately converts itself into Dihydrotestosterone (DHT), a potent androgen . This conversion enhances the compound’s interaction with its targets, leading to changes in the body that reflect increased androgenic activity .

Biochemical Pathways

Epiandrosterone can be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . These pathways highlight the compound’s role in the broader steroid hormone biosynthesis process . The downstream effects of these pathways include the regulation of various physiological processes, such as the development of male secondary sexual characteristics and the regulation of metabolism .

Pharmacokinetics

It is known that glucuronidation, a major phase ii metabolic pathway, plays a significant role in the metabolism of epiandrosterone . This process increases the compound’s water solubility, facilitating its excretion in the urine .

Result of Action

The conversion of Epiandrosterone to DHT leads to increased androgenic activity . This can result in various molecular and cellular effects, such as the promotion of protein synthesis and the inhibition of protein catabolism . Additionally, Epiandrosterone has been suggested to promote fat loss by influencing hypolipidemic pathways .

Safety and Hazards

When handling Epiandrosterone Glucuronide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

The prediction of in vivo glucuronidation using in vitro data is a promising area of research . Physiologically based pharmacokinetic (PBPK) modeling, which can describe a more complicated process in vivo, is a promising prediction strategy which may greatly improve the prediction of glucuronidation and potential drug-drug interactions (DDIs) involving glucuronidation .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUIRAVTUVCQTF-PALHZPRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437848 | |

| Record name | Epiandrosterone Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4271-00-5 | |

| Record name | Epiandrosterone Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

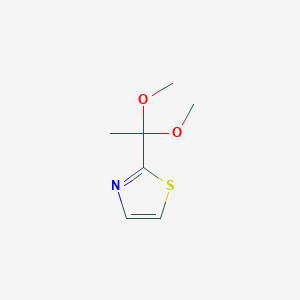

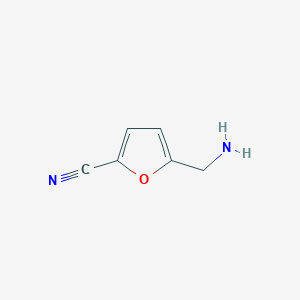

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

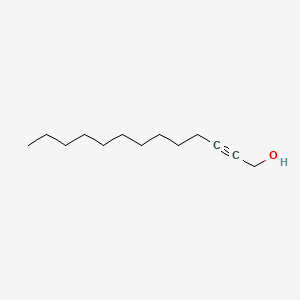

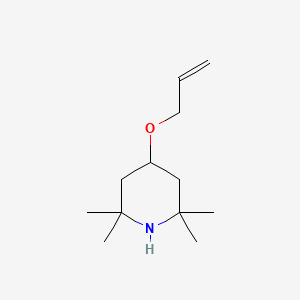

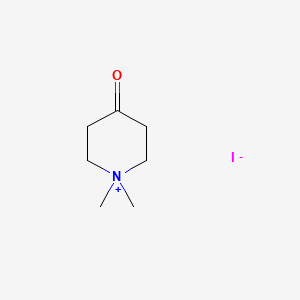

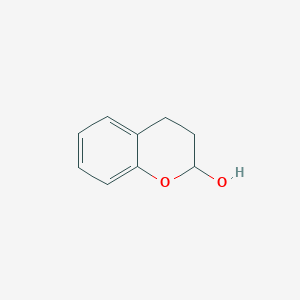

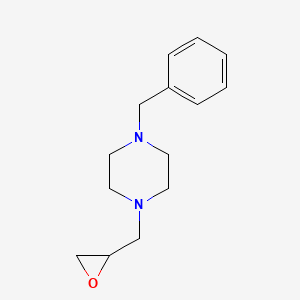

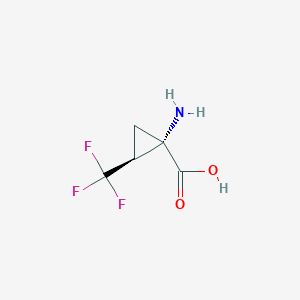

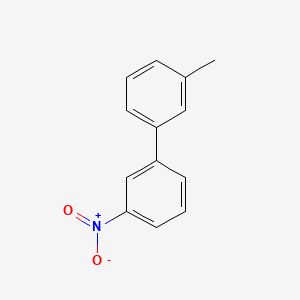

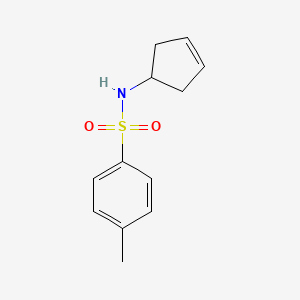

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1610257.png)